molecular formula C10H8F3N B1313118 3-(3-(Trifluoromethyl)phenyl)propanenitrile CAS No. 95096-06-3

3-(3-(Trifluoromethyl)phenyl)propanenitrile

Cat. No. B1313118
CAS RN: 95096-06-3
M. Wt: 199.17 g/mol
InChI Key: WQFANOZTLIFBLX-UHFFFAOYSA-N
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Description

“3-(3-(Trifluoromethyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C10H8F3N . It is also known by other synonyms such as “3- (3- (trifluoromethyl)phenyl)propanenitrile”, “3- [3- (trifluoromethyl)phenyl]propanenitrile”, and "3- (3-Trifluoromethyl-phenyl)-propionitrile" .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. One of the methods includes the oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . This method has been used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various techniques such as IR, 1 H NMR, 13 C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

The trifluoromethyl group in “this compound” is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . The compound undergoes various chemical reactions, including oxidative trifluoromethylation and trifluoromethylthiolation reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 199.17 g/mol . It has a topological polar surface area of 23.8 Ų . Other computed properties include XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, and rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Material Properties

Optical and Electronic Materials : The synthesis of multifunctional aromatic diamines substituted with trifluoromethyl groups has led to the development of fluorinated polyimides. These materials exhibit exceptional solubility, thermal stability, mechanical strength, and especially, outstanding optical transparency and low dielectric constants, making them ideal for advanced electronic and optical applications (Tao et al., 2009).

Electrochemical Applications : Peripherally tetra-substituted phthalocyanines bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol have been synthesized and shown to possess unique electrochemical and spectroelectrochemical properties. These properties suggest their potential utility in electrochemical technologies, including sensors and catalysis (Aktaş Kamiloğlu et al., 2018).

Advanced Functional Materials : Research into selenium-containing heterocycles from reactions involving isoselenocyanates and propanedinitrile has yielded compounds with potential applications in medicinal chemistry and materials science due to their unique structural and electronic properties (Sommen et al., 2007).

Chemical Synthesis and Catalysis

Catalysis : Nonsymmetric palladium complexes featuring partly fluorinated bisphosphine ligands have demonstrated efficiency as catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. The introduction of trifluoromethyl groups into these ligands significantly influences the catalytic activity and properties of the resulting polymers (Meier et al., 2003).

Environmental and Safety Applications

Environmental Remediation : The degradation of pollutants using micro-electrolysis systems incorporating iron and activated carbon has been studied, with specific focus on compounds similar to 3-(3-(Trifluoromethyl)phenyl)propanenitrile. This approach highlights the potential for using advanced reduction processes in water treatment and environmental cleanup efforts (Lai et al., 2013).

Safety and Hazards

The compound is combustible and harmful if swallowed . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFANOZTLIFBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440340
Record name 3-[3-(trifluoromethyl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95096-06-3
Record name 3-[3-(trifluoromethyl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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